Bienvenue dans la boutique en ligne BenchChem!

Antiarrhythmic peptide

Plasma stability Pharmacokinetics In vitro half-life

Antiarrhythmic peptide (AAP), CAS 81771-37-1, is the endogenous bovine atrial hexapeptide with the sequence H₂N-Gly-Pro-4Hyp-Gly-Ala-Gly-COOH, first isolated by Aonuma et al. in 1980.

Molecular Formula C19H30N6O8
Molecular Weight 470.5 g/mol
CAS No. 81771-37-1
Cat. No. B1623486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiarrhythmic peptide
CAS81771-37-1
SynonymsAAP
acetamidino-antiarrhythmic peptide
antiarrhythmic peptide
atrial peptide
Gly-Pro-4-Hyp-Gly-Ala-Gly
Gly-Pro-HyPro-Gly-Ala-Gly
Molecular FormulaC19H30N6O8
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C1CC(CN1C(=O)C2CCCN2C(=O)CN)O
InChIInChI=1S/C19H30N6O8/c1-10(17(31)22-8-16(29)30)23-14(27)7-21-18(32)13-5-11(26)9-25(13)19(33)12-3-2-4-24(12)15(28)6-20/h10-13,26H,2-9,20H2,1H3,(H,21,32)(H,22,31)(H,23,27)(H,29,30)/t10-,11+,12-,13-/m0/s1
InChIKeyYQAXFVHNHSPUPO-RNJOBUHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiarrhythmic Peptide (CAS 81771-37-1): Endogenous Hexapeptide Baseline for Gap Junction-Mediated Antiarrhythmic Research


Antiarrhythmic peptide (AAP), CAS 81771-37-1, is the endogenous bovine atrial hexapeptide with the sequence H₂N-Gly-Pro-4Hyp-Gly-Ala-Gly-COOH, first isolated by Aonuma et al. in 1980 [1]. This 470 Da peptide is the prototypical member of the antiarrhythmic peptide class that acts by enhancing gap junction intercellular communication rather than blocking ion channels, the mechanism of all classical antiarrhythmic drugs [2]. As the natural ligand, AAP serves as the essential chemical benchmark against which all synthetic analogs (e.g., AAP10, ZP123/rotigaptide) and non-peptide gap junction modulators (e.g., GAP-134/danegaptide) must be calibrated, making it indispensable for comparative mechanistic studies, PKCα-mediated Cx43 phosphorylation assays, and in vivo structure-activity relationship programs.

Why AAP (CAS 81771-37-1) Cannot Be Substituted by Synthetic Analogs Without Loss of Biological Reference Fidelity


Synthetic AAP analogs such as AAP10 (H-Gly-Ala-Gly-4Hyp-Pro-Tyr-CONH₂) and ZP123 (Ac-d-Tyr-d-Pro-d-Hyp-Gly-d-Ala-Gly-NH₂) were engineered for enhanced plasma stability and potency, but these modifications alter critical pharmacological properties including receptor binding kinetics (native AAP saturable binding Kᴅ = 0.88 nM [1]), connexin subtype selectivity (native AAP acts on Cx43 and Cx45 but not Cx40 [2]), and PKCα-mediated phosphorylation dynamics. The native peptide remains the only form validated as the endogenous cardiac antiarrhythmic substance with tissue levels of 203 pmol/g in heart that double during CaCl₂-induced arrhythmia [3]. Substituting a stabilized analog for the native peptide in mechanistic studies introduces confounding variables that invalidate direct comparison with the foundational literature spanning 1980 to the present.

Quantitative Differentiation of Antiarrhythmic Peptide (CAS 81771-37-1) Against Closest Analogs: A Procurement-Relevant Evidence Map


Plasma Stability: Native AAP vs. AAP10 vs. ZP123 — The Fundamental Procurement Decision Criterion

The native AAP peptide exhibits extremely low plasma stability, which drove the development of stabilized analogs. However, this lability is the defining characteristic of the endogenous ligand and is essential for experiments requiring short-half-life biological signaling molecules. The in vitro half-life (t½) of ZP123 in rat and human plasma is approximately 1,700 times longer than that of AAP10 [1]. While direct comparative stability data for native AAP vs. AAP10 under identical conditions are not reported in a single head-to-head study, class-level inference confirms that native AAP is even more rapidly degraded than AAP10 due to its all-L-amino acid composition lacking the C-terminal amidation and D-amino acid substitutions of ZP123 [2]. For procurement, researchers must select native AAP when the biological time course of endogenous signaling is the variable of interest, and ZP123 when sustained target engagement is required.

Plasma stability Pharmacokinetics In vitro half-life

Gap Junction Conductance Enhancement: AAP10 Concentration-Response vs. Native AAP in Cardiac Myocytes

Native AAP was the first peptide shown to improve rhythmicity in cultured cardiomyocyte clusters at concentrations >0.1 μg/mL [1]. The synthetic analog AAP10 was subsequently characterized quantitatively using double-cell voltage clamp in guinea pig ventricular myocyte pairs. During a 10-min control period, gap junction conductance (Gⱼ) decreased at a rate of −2.5 ± 2.0 nS/min. Application of 10 nM AAP10 reversed this decline, producing an increase of +1.0 ± 0.7 nS/min [2]. At 50 nM, AAP10 shifted Gⱼ from a baseline decline of −0.3 to −0.4 nS/min to a net increase of +0.22 to +0.29 nS/min in paired cardiomyocytes, an effect mediated specifically through PKCα activation [3]. Native AAP has not been characterized by identical double-cell voltage clamp methodology, so direct quantitative comparison is limited to cross-study inference: both peptides enhance Gⱼ, but AAP10 has been the primary tool for quantitative electrophysiological dissection of the mechanism.

Gap junction conductance Double-cell voltage clamp Cardiomyocyte coupling

APD Dispersion During Ischemia: ZP123 Superiority Over AAP10 Defines the Stability–Efficacy Trade-off Procurement Decision

In isolated perfused rabbit hearts under hypokalemic ischemia, the increase in action potential duration (APD) dispersion is a major arrhythmic substrate. Both ZP123 and AAP10 had no effect on APD dispersion during control (non-ischemic) conditions. However, during hypokalemic ischemia, only ZP123 prevented the increase in APD dispersion; AAP10 did not [1]. In a separate study, AAP10 alone (without ischemia) did reduce activation-recovery interval (ARI) dispersion in a concentration-dependent manner from 10⁻¹⁰ to 3×10⁻⁷ mol/L under normoxic conditions, and depressed the ischemia-induced increase in ARI dispersion during the first minutes of ischemia [2]. The key differentiation is that the stabilization achieved through D-amino acid substitution and retro-inverso design in ZP123 translates into superior functional efficacy specifically under the combined stress of hypokalemia and ischemia, a condition where AAP10's rapid degradation likely limits its effect.

Action potential duration dispersion Ischemia-reperfusion Epicardial mapping

Atrial Conduction Velocity Enhancement: Rotigaptide (ZP123) Effects in Canine Models vs. Native AAP Baseline

Rotigaptide (ZP123) at 200 nmol/L increased conduction velocity (CV) in the left atrium by 24 ± 5% in control dogs and 38 ± 6% in mitral regurgitation (MR) model dogs, with right atrium CV increases of 19 ± 9% and 18 ± 3%, respectively (P < 0.001 for all) [1]. At a dose of 50 nmol/L, rotigaptide produced a 96% reduction in atrial fibrillation (AF) duration in the MR model (from 786 ± 764 s to 14 ± 16 s), normalizing AF vulnerability to control levels [1]. Native AAP has not been tested in these large-animal AF models. Class-level inference positions native AAP as the essential in vitro reference for confirming that observed CV and AF-suppression effects are mechanistically attributable to gap junction modulation at Cx43 rather than off-target ion channel effects, which rotigaptide has been shown to avoid [2].

Atrial conduction velocity Atrial fibrillation Epicardial mapping

Cx43 Phosphorylation and PKCα Activation: Native AAP vs. AAP10 vs. Rotigaptide Mechanistic Divergence

AAP10 (50 nM) increases gap junction conductance through PKCα-mediated phosphorylation of Cx43, demonstrated by enhanced ³²P incorporation into Cx43 in HeLa-Cx43 cells and by PKC ELISA activation, both blocked by the PKC inhibitor bisindolylmaleimide I [1]. In isolated perfused rat hearts under acute hypoxia, AAP10 increased total Cx43 protein expression and preserved phosphorylated Cx43 without affecting non-phosphorylated Cx43 [2]. Rotigaptide (100 nM) produced a dose-dependent increase in total Cx43 protein expression in neonatal rat ventricular myocytes, with effects partially attenuated by cycloheximide (Cx43 levels: 39% of vehicle with cycloheximide alone vs. 56% with cycloheximide + rotigaptide), indicating a contribution from increased biosynthesis [3]. Native AAP has been shown to decrease ⁴⁵Ca incorporation into myocardial cells, suggesting an additional calcium-handling component to its mechanism distinct from pure gap junction modulation [4]. These mechanistic nuances mean a researcher selecting the native peptide gains access to the full endogenous signaling profile, whereas each synthetic analog represents a functionally narrowed subset of effects.

Connexin43 phosphorylation Protein kinase C alpha Gap junction trafficking

In Vivo Antiarrhythmic Efficacy Spectrum: Native AAP Validated in Multiple Classical Arrhythmia Models vs. Single-Model Analog Data

Native AAP (10 mg/kg i.v.) significantly reversed persistent arrhythmias (A-V block, ectopic beat, ventricular tachycardia) induced by aconitine pretreatment and prevented ventricular fibrillation in dogs and rats [1]. In mice, AAP (10 mg/kg i.v.) significantly prolonged the time to onset of A-V block/ectopic beat induced by CaCl₂ infusion and the time to ventricular fibrillation induced by ouabain infusion, while also shortening ADP-induced arrhythmia duration [1]. Critically, AAP did not affect epinephrine-induced arrhythmia, demonstrating pharmacological selectivity. At 25 mg/kg i.v., AAP prolonged QTc interval without affecting PQ interval, heart rate, respiratory rate, or blood pressure. The antiarrhythmic potency was described as nearly equal to quinidine, but with very low toxicity (LD₅₀ >1 g/kg in mice by i.v., i.p., and p.o. routes) [1]. By comparison, AAP10 and ZP123 efficacy is primarily reported in more limited models (ouabain-induced AV-block in mice for ZP123 vs. AAP10, where ZP123 showed maximal efficacy at a 10-fold lower dose: 10⁻⁸ vs. 10⁻⁷ mol/kg i.v. [2]). The breadth of in vivo validation for native AAP across multiple arrhythmogenic mechanisms (Na⁺ channel, Ca²⁺ overload, Na⁺/K⁺-ATPase inhibition, ADP) makes it uniquely valuable as a multi-model reference standard.

Aconitine arrhythmia Ouabain arrhythmia CaCl₂ arrhythmia In vivo efficacy

Optimal Application Scenarios for Antiarrhythmic Peptide (CAS 81771-37-1) in Cardiovascular Research and Drug Discovery


Endogenous Reference Standard for Gap Junction Pharmacology Assays

Procure native AAP as the essential chemical benchmark for in vitro gap junction conductance assays using double-cell voltage clamp in paired cardiomyocytes or Cx43-transfected HeLa cell systems. Native AAP must be included as a control whenever synthetic analogs (AAP10, ZP123/rotigaptide) or non-peptide modulators (GAP-134/danegaptide) are being characterized, to confirm that observed Gⱼ effects are mechanistically attributable to the gap junction modulation pathway first identified for the endogenous peptide [1].

Multi-Model In Vivo Antiarrhythmic Screening Reference Compound

Use native AAP as a positive control reference for in vivo antiarrhythmic screening programs employing aconitine-induced, CaCl₂-induced, ouabain-induced, or ADP-induced arrhythmia models in rodents. The peptide's well-characterized efficacy profile at 10–25 mg/kg i.v., selectivity (active against CaCl₂ and aconitine but not epinephrine arrhythmia), and favorable safety margin (LD₅₀ >1 g/kg) make it an ideal comparator for novel antiarrhythmic candidates [1]. The potency benchmark of approximate equivalence to quinidine provides a clinically meaningful reference frame for efficacy ranking.

Cx43 Phosphorylation and PKCα Signaling Pathway Studies

Incorporate native AAP into studies investigating the PKCα–Cx43 phosphorylation signaling axis in cardiac tissue. While AAP10 is the primary tool for quantitative PKCα activation studies (³²P incorporation, PKC ELISA), native AAP must be used as the chemical standard to validate that observed phosphorylation effects in synthetic analogs are not artifacts of sequence modification [1]. This is particularly critical for studies examining the differential effects of AAPs on Cx43 vs. Cx40 vs. Cx45 connexin subtypes [2].

Calcium Handling and Cardiomyocyte Protection Mechanistic Studies

Select native AAP over synthetic analogs for experiments investigating calcium-mediated antiarrhythmic mechanisms, based on the peptide's demonstrated ability to decrease ⁴⁵Ca incorporation into myocardial cells [1]. This calcium-modulating property distinguishes native AAP from ZP123/rotigaptide, which have been optimized primarily for gap junction conductance enhancement. Researchers studying the intersection of calcium homeostasis and gap junction coupling in arrhythmogenesis specifically require the native peptide to capture the full spectrum of endogenous activity.

Quote Request

Request a Quote for Antiarrhythmic peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.